molecular formula C16H16N2O2 B12581704 9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide CAS No. 189014-16-2

9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide

Cat. No.: B12581704
CAS No.: 189014-16-2
M. Wt: 268.31 g/mol
InChI Key: NBOODSIVLYVCGP-UHFFFAOYSA-N
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Description

9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications, particularly in the fields of medicinal chemistry and material science. This compound is characterized by the presence of a hydroxymethyl group, a methyl group, and a carboxamide group attached to the acridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with acridine, which is commercially available or can be synthesized from anthranilic acid.

    Hydroxymethylation: The acridine core undergoes hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide.

    Methylation: The hydroxymethylated acridine is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Carboxamidation: Finally, the methylated product is reacted with an appropriate amine (e.g., ammonia or an amine derivative) to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles (e.g., halides, amines) in the presence of a base.

Major Products

    Oxidation: 9-(Carboxylic acid)-9-methylacridine-10(9H)-carboxamide.

    Reduction: 9-(Hydroxymethyl)-9-methylacridine-10(9H)-amine.

    Substitution: 9-(Substituted methyl)-9-methylacridine-10(9H)-carboxamide.

Scientific Research Applications

9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various acridine derivatives.

    Biology: Studied for its potential as an intercalating agent in DNA, which can be useful in genetic research.

    Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s interaction with DNA and enzymes leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in nucleic acid staining.

    Acriflavine: Another acridine derivative with antimicrobial properties.

    Proflavine: Used as an antiseptic and in the treatment of wounds.

Uniqueness

9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl and carboxamide groups allow for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

189014-16-2

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

9-(hydroxymethyl)-9-methylacridine-10-carboxamide

InChI

InChI=1S/C16H16N2O2/c1-16(10-19)11-6-2-4-8-13(11)18(15(17)20)14-9-5-3-7-12(14)16/h2-9,19H,10H2,1H3,(H2,17,20)

InChI Key

NBOODSIVLYVCGP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)CO

Origin of Product

United States

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